molecular formula C8H12ClNS B1209323 [2-(Phenylthio)ethyl]amine hydrochloride CAS No. 34946-13-9

[2-(Phenylthio)ethyl]amine hydrochloride

Cat. No.: B1209323
CAS No.: 34946-13-9
M. Wt: 189.71 g/mol
InChI Key: ZHXISMXDCUJVCY-UHFFFAOYSA-N
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Scientific Research Applications

[2-(Phenylthio)ethyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Phenylthio)ethyl]amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with thiophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents used include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether at low temperatures.

    Substitution: Alkyl halides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: N-alkyl derivatives

Mechanism of Action

The mechanism of action of [2-(Phenylthio)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

  • [2-(Phenylthio)ethyl]amine
  • [2-(Phenylthio)ethyl]amine sulfate
  • [2-(Phenylthio)ethyl]amine phosphate

Comparison:

  • [2-(Phenylthio)ethyl]amine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in water and other polar solvents. This property makes it more suitable for certain applications compared to its free base or other salt forms.
  • [2-(Phenylthio)ethyl]amine sulfate and [2-(Phenylthio)ethyl]amine phosphate have different solubility profiles and may be preferred in applications requiring specific solubility characteristics.

Properties

IUPAC Name

2-phenylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXISMXDCUJVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956411
Record name 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34946-13-9
Record name 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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